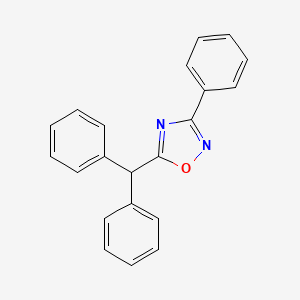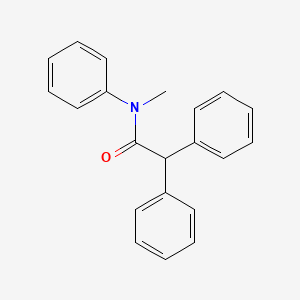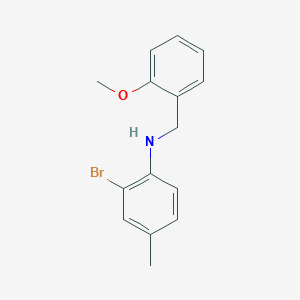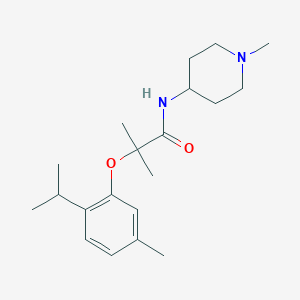
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide, also known as NS-102, is a compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. Specifically, 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the activity of the T-type calcium channel, which is involved in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide can have a number of biochemical and physiological effects in the brain. For example, it has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as stroke and traumatic brain injury. 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has also been shown to increase the release of GABA, an inhibitory neurotransmitter that can help to reduce neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been shown to have relatively low toxicity, making it a safer option for use in animal studies. However, one limitation of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is that it may not be effective in all types of neurological disorders, and further research is needed to determine its potential usefulness in different conditions.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide. For example, studies could investigate its potential use in treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential of combining 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide with other drugs to enhance its neuroprotective effects. Finally, further studies could investigate the long-term effects of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide on the brain and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of 2-methylphenol with 2-bromo-1-chloropropane to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide, which is subsequently methylated to yield 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy. Research has shown that 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide may have neuroprotective effects, meaning it may help to prevent damage to the brain in these conditions.
Propiedades
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODRQWUMVSIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)


![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)
![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)